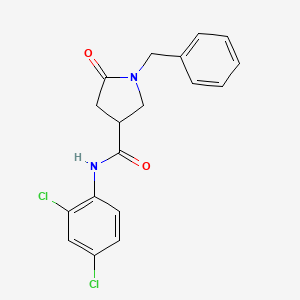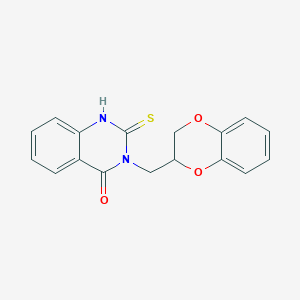![molecular formula C22H22BrN3O3S B4013659 3'-(3-bromo-4-methylphenyl)-1-(4-morpholinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4013659.png)
3'-(3-bromo-4-methylphenyl)-1-(4-morpholinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Description
This compound belongs to a class of spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-diones, which are recognized for their versatile chemical structure and potential biological activities. The spiro configuration implies the presence of two cyclic systems sharing a single atom, which in this case, includes an indole and a thiazolidine ring.
Synthesis Analysis
The synthesis of similar spiro compounds involves the reaction of mercaptoacetic acid or mercaptoacetic acid with fluorinated 3-aryliminoindole-2-ones, which are prepared in situ from indole-2,3-diones (isatins) and fluorinated anilines. This reaction affords the title compounds with high specificity and yield under certain conditions, including Phase-Transfer-Catalysis for N-alkylation of indole (Dandia, Kaur, & Singh, 1993).
Molecular Structure Analysis
The structural analysis of spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-diones is complex due to their spiro configuration, which influences their molecular geometry and electronic distribution. Crystallographic studies confirm tetrahedral geometry around the spiro carbon atom, with bond angles suggesting a rigid and well-defined structure (Sehgal, Singh, Dandia, & Bohra, 1994).
Chemical Reactions and Properties
Spiro compounds of this nature can undergo various chemical reactions, including alkylation, which yields exclusively N-alkylated indole. Furthermore, these compounds can be converted into corresponding thiones, enhancing their chemical diversity and potential for further modifications. These reactions are key for developing compounds with targeted biological activities (Dandia, Kaur, & Singh, 1993).
Physical Properties Analysis
The physical properties of these spiro compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of heteroatoms and the spiro configuration contribute to a distinct set of physical characteristics that can be analyzed through various spectroscopic and crystallographic methods.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-diones, are shaped by the spiro configuration and the functional groups present. These compounds exhibit a range of chemical behaviors, including the ability to act as ligands in forming complexes with metals, which can significantly alter their chemical and biological properties (Al-Hasani, Al-byatti, & Al Azawi, 2011).
properties
IUPAC Name |
3-(3-bromo-4-methylphenyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3S/c1-15-6-7-16(12-18(15)23)26-20(27)13-30-22(26)17-4-2-3-5-19(17)25(21(22)28)14-24-8-10-29-11-9-24/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKFHLIAYSYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CN5CCOCC5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,2-dihydro-5-acenaphthylenylamino)methyl]phenol](/img/structure/B4013591.png)


![methyl 4-[(3-cyano-2-oxo-2,3-dihydro-1H-indol-3-yl)amino]benzoate](/img/structure/B4013608.png)
![ethyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4013613.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B4013621.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4013635.png)
![7-(4-chlorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B4013638.png)
![ethyl 2-{[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4013640.png)
![5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B4013645.png)
![1-(2-naphthylsulfonyl)-N-[2-(phenylthio)ethyl]prolinamide](/img/structure/B4013651.png)
